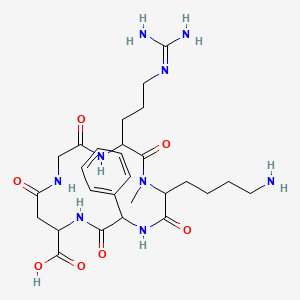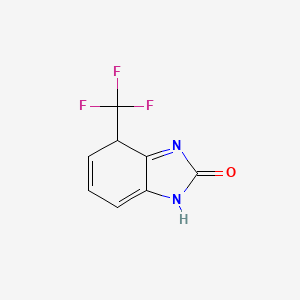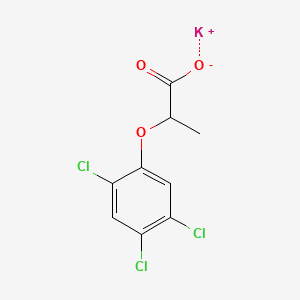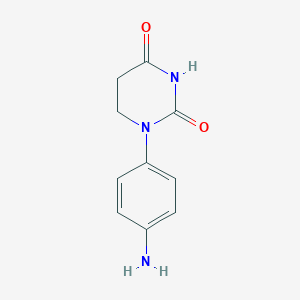![molecular formula C30H35NO10 B12297802 methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomyces galilaeus by T. Oki et al. in 1975 . This compound is known for its multifaceted mechanism of antitumor activity, making it a promising candidate for cancer therapy . Aclacinomycin has shown potential in inhibiting leukemia in mice, which spurred further research into its clinical applications .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: The industrial production of aclacinomycin primarily relies on chemical synthesis and microbial fermentation . Chemical synthesis involves multiple reactions, which can lead to high production costs and environmental pollution . The biosynthesis of aclacinomycin involves the iterative action of the minimal polyketide synthase complex to form poly-β-ketone intermediates, which are subsequently folded into distinct aromatic compounds by ketoreductases, cyclases, and aromatases .
Métodos de Producción Industrial: Microbial fermentation is a sustainable strategy for producing aclacinomycin, although the current fermentation yield is too low to meet market demand . Strain improvement and metabolic engineering are essential to enhance the fermentation yield .
Análisis De Reacciones Químicas
Tipos de Reacciones: Aclacinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reactivos y Condiciones Comunes: The compound interacts with topoisomerase I and II in a dose-dependent manner, induces the formation of free radicals, and inhibits angiogenesis .
Principales Productos Formados: The major products formed from these reactions include reactive oxygen species and intermediates that promote apoptosis and inhibit tumor invasion processes .
Aplicaciones Científicas De Investigación
Aclacinomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Química: In chemistry, aclacinomycin is studied for its unique biosynthesis pathways and the catalytic mechanisms of key enzymes involved in its production .
Biología: In biology, aclacinomycin is used to study the mechanisms of cell apoptosis and the inhibition of angiogenesis .
Medicina: In medicine, aclacinomycin is primarily used as an antitumor agent. It has been evaluated as an induction therapy in acute myeloid and lymphoblastic leukemia . The compound shows promise for combination therapies with other anticancer drugs .
Industria: In the industrial sector, aclacinomycin’s production methods are being optimized to reduce costs and environmental impact .
Mecanismo De Acción
Aclacinomycin exerts its effects through a multifaceted mechanism . It inhibits both types of topoisomerases, suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis . These actions collectively contribute to its antitumor and antiproliferative effects .
Comparación Con Compuestos Similares
Aclacinomycin is compared with other anthracycline drugs such as doxorubicin and daunorubicin . While all these compounds share a similar core structure and mechanism of action, aclacinomycin offers several advantages, including a broader spectrum of activity and reduced cardiotoxicity .
Compuestos Similares:
- Doxorrubicina
- Daunorrubicina
- Epirrubicina
- Idarrubicina
Aclacinomycin’s unique ability to inhibit both topoisomerase I and II, along with its multifaceted mechanism of action, distinguishes it from these similar compounds .
Propiedades
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPVWKMAYDYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)
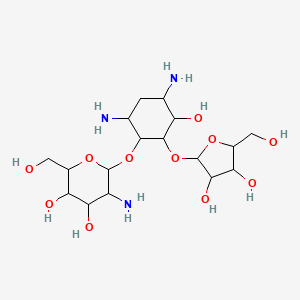
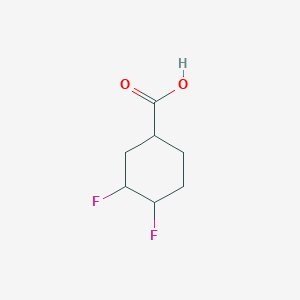
![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
![4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)
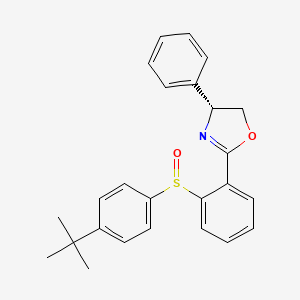
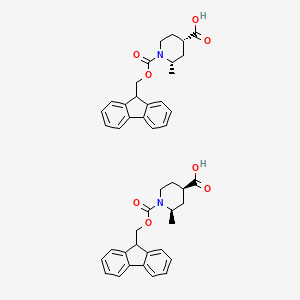
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)
